8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
The compound 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic molecule featuring a spirocyclic structure This compound is notable for its diverse functional groups, including a tert-butylbenzenesulfonyl group, a methoxyphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction to form the spirocyclic structure. Reagents such as diisopropylamine and a suitable base might be used to facilitate this process.
Introduction of Functional Groups: The tert-butylbenzenesulfonyl, methoxyphenyl, and methylsulfanyl groups are introduced through a series of substitution reactions. Each functional group is typically added in a separate step, using specific reagents and catalysts to ensure selective attachment.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to maximize yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, bromine, chlorine.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Halogenated Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene exerts its effects depends on its application:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.
Chemical Interactions: The compound’s functional groups allow it to form various chemical bonds and interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
When compared to similar compounds, 8-(4-Tert-butylbenzenesulfonyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene stands out due to its unique combination of functional groups and spirocyclic structure. Similar compounds might include:
Spirocyclic Triazoles: Compounds with similar spirocyclic cores but different substituents.
Sulfonyl-Substituted Aromatics: Compounds with sulfonyl groups attached to aromatic rings.
Methoxyphenyl Derivatives: Compounds featuring methoxy groups on phenyl rings.
This compound in various fields.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S2/c1-24(2,3)19-8-12-21(13-9-19)33(29,30)28-16-14-25(15-17-28)26-22(23(27-25)32-5)18-6-10-20(31-4)11-7-18/h6-13H,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAKSFINCWZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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